molecular formula C16H14N4 B13874549 N'-(2-phenylquinazolin-6-yl)ethanimidamide

N'-(2-phenylquinazolin-6-yl)ethanimidamide

Cat. No.: B13874549
M. Wt: 262.31 g/mol
InChI Key: MZPGCUHPXKJYFN-UHFFFAOYSA-N
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Description

N’-(2-phenylquinazolin-6-yl)ethanimidamide is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenylquinazolin-6-yl)ethanimidamide typically involves the reaction of 2-phenylquinazoline with ethanimidamide under specific conditions. One common method involves the use of a metal-catalyzed reaction, where the quinazoline derivative is reacted with ethanimidamide in the presence of a catalyst such as palladium or copper . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of N’-(2-phenylquinazolin-6-yl)ethanimidamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenylquinazolin-6-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

N’-(2-phenylquinazolin-6-yl)ethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-phenylquinazolin-6-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-phenylquinazolin-6-yl)ethanimidamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its potential as a therapeutic agent with diverse applications in medicine and industry .

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

N'-(2-phenylquinazolin-6-yl)ethanimidamide

InChI

InChI=1S/C16H14N4/c1-11(17)19-14-7-8-15-13(9-14)10-18-16(20-15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,19)

InChI Key

MZPGCUHPXKJYFN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3)N

Origin of Product

United States

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